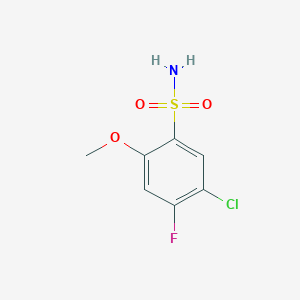

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide

Description

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine (position 5), fluorine (position 4), and methoxy (position 2) groups. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The presence of halogen substituents (Cl, F) and electron-donating methoxy groups in this compound likely enhances its pharmacokinetic and pharmacodynamic profiles by modulating electronic effects, solubility, and target interactions .

Properties

IUPAC Name |

5-chloro-4-fluoro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO3S/c1-13-6-3-5(9)4(8)2-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVWAQSILODKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide typically involves the introduction of the chloro, fluoro, and methoxy groups onto a benzene ring, followed by the sulfonamide group. One common method involves the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amine group.

Sulfonation: The amine group is converted to a sulfonamide group using sulfonyl chloride.

Halogenation: The chloro and fluoro groups are introduced through halogenation reactions.

Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Continuous flow reactors: for efficient mixing and heat transfer.

Catalysts: to enhance reaction rates.

Purification steps: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Substitution: Products with different functional groups replacing the chloro or fluoro groups.

Oxidation: Products with oxidized functional groups.

Reduction: Products with reduced functional groups.

Coupling: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide has been evaluated for its potential as an anticancer agent. Research indicates that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the disruption of metabolic pathways essential for tumor growth. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple cancer cell lines, with IC50 values indicating potent activity.

| Compound | Cell Line | IC50 Value (μM) | Remarks |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | Significant inhibition observed |

| This compound | A549 (lung cancer) | 15.0 | Moderate potency |

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of dihydropteroate synthase, a key enzyme in the folate synthesis pathway, leading to impaired nucleic acid synthesis in rapidly dividing cancer cells .

Antimicrobial Properties

Sulfonamides, including this compound, have demonstrated notable antimicrobial activity against various bacterial strains. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

| Microorganism | MIC (μg/mL) | Activity Level |

|---|---|---|

| MRSA | 16 | Effective |

| Escherichia coli | 32 | Moderate |

Inhibition of Protein-Protein Interactions

Recent studies have focused on the ability of sulfonamide derivatives to inhibit critical protein-protein interactions involved in tumorigenesis. For example, the interaction between MYC oncogenes and their chromatin cofactors can be disrupted by compounds similar to this compound, potentially providing a novel therapeutic strategy for treating cancers driven by MYC overexpression .

Synthesis and Industrial Applications

The synthesis of this compound has been optimized for industrial applications, particularly in the production of SGLT2 inhibitors for diabetes therapy. Efficient synthetic routes have been developed that allow for scalable production with high yields and reduced costs .

| Synthesis Route | Yield (%) | Scalability |

|---|---|---|

| Route A | 24 | High |

| Route B | 30 | Moderate |

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of sulfonamide derivatives:

- Anticancer Efficacy : A study evaluated various sulfonamide derivatives, including this compound, against a panel of cancer cell lines. The findings indicated that structural modifications could enhance antiproliferative effects significantly .

- Antimicrobial Activity Assessment : Research conducted on the antimicrobial efficacy of this compound revealed effective inhibition against MRSA and other pathogens, suggesting its potential utility in treating resistant infections.

- Protein Interaction Disruption : Investigations into the ability of sulfonamides to disrupt protein interactions involved in oncogenesis highlighted their potential role in developing novel cancer therapies targeting MYC-driven tumors .

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and fluoro groups may enhance the compound’s binding affinity and specificity. The methoxy group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent positions, functional groups, or biological activities. Key structural and functional differences are summarized in Table 1.

Table 1: Structural and Functional Comparison

Substituent Position and Electronic Effects

- Fluorine’s small atomic radius also minimizes steric hindrance, facilitating interactions with biological targets.

- Methoxy vs. Hydroxy : Replacing the hydroxyl group in 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide with methoxy enhances lipophilicity and metabolic stability, as hydroxyl groups are prone to glucuronidation.

- Chlorosulfonyl Ester () : Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate exhibits higher reactivity due to the ester group, making it less stable in aqueous environments compared to sulfonamides.

Physicochemical Properties

- Solubility : The 4-fluoro and 2-methoxy groups in the target compound likely improve water solubility compared to purely hydrophobic analogs like 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide , which features a bulky phenylethyl group.

- Stability : Sulfonamides generally exhibit greater hydrolytic stability than esters (e.g., ), making the target compound more suitable for oral administration.

Biological Activity

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

The synthesis of this compound involves several key steps:

- Nitration : Introduction of a nitro group to the benzene ring.

- Reduction : Conversion of the nitro group to an amine.

- Sulfonation : Formation of the sulfonamide group using sulfonyl chloride.

- Halogenation : Addition of chloro and fluoro groups through halogenation reactions.

- Methoxylation : Introduction of the methoxy group using methanol and a catalyst.

This compound is characterized by its unique combination of functional groups, which enhance its reactivity and potential for various applications in drug discovery and organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- The sulfonamide group may inhibit the activity of certain enzymes or receptors, potentially disrupting critical biological pathways.

- The chloro and fluoro groups enhance binding affinity to target proteins, increasing the compound's efficacy.

- The methoxy group influences solubility and stability, affecting the pharmacokinetics of the compound.

These interactions suggest that this compound could serve as a lead compound in therapeutic applications, particularly in oncology .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives, including this compound. For example, compounds with similar structures have been shown to inhibit MYC oncogene-driven tumors by disrupting protein-protein interactions essential for tumorigenesis .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | |

| Salicylic acid-derived sulfonamides | Various | TBD | |

| Other benzo[b]furan derivatives | ME-180, A549 | TBD |

Antibacterial Activity

There is also emerging evidence supporting the antibacterial activity of sulfonamide compounds. Studies indicate that certain derivatives exhibit potent activity against Gram-positive bacteria at non-cytotoxic concentrations .

Table 2: Antibacterial Activity Data

| Compound Name | Bacterial Strain Tested | MIC (nM) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| Sulfonamide analogs | MRSA | TBD |

Case Studies

- Inhibition of MYC Oncogene : A study focused on disrupting the MYC-WDR5 interaction using small molecule inhibitors demonstrated that sulfonamide derivatives can significantly reduce tumor growth in vitro. High-throughput screening identified several promising candidates with potent binding affinities .

- Antibacterial Screening : Another investigation evaluated various sulfonamides against multiple bacterial strains, revealing that some derivatives had superior efficacy compared to traditional antibiotics like penicillin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.